molecular formula C8H11Cl2NO2 B13332638 2-Chloro-4,6-dimethoxyaniline hydrochloride

2-Chloro-4,6-dimethoxyaniline hydrochloride

Cat. No.: B13332638
M. Wt: 224.08 g/mol
InChI Key: SXNGROFGULBEFE-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethoxyaniline hydrochloride is an organic compound belonging to the class of aniline derivatives. It is characterized by the presence of two methoxy groups and a chlorine atom attached to the benzene ring, along with an amine group. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4,6-dimethoxyaniline hydrochloride can be synthesized by reacting 4,6-dimethoxyaniline with thionyl chloride under basic conditions. This reaction replaces one of the methoxy groups in 4,6-dimethoxyaniline with a chlorine atom .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The reaction is carried out in a controlled environment to maintain the desired temperature and pressure, and the product is purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-dimethoxyaniline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-Chloro-4,6-dimethoxyaniline hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dimethoxyaniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3,4-dimethoxypyridine
  • 4-Chloro-6,7-dimethoxycinnoline
  • 2-Chloro-6,7-dimethoxy-4-methylquinoline

Uniqueness

2-Chloro-4,6-dimethoxyaniline hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic applications and research studies where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H11Cl2NO2

Molecular Weight

224.08 g/mol

IUPAC Name

2-chloro-4,6-dimethoxyaniline;hydrochloride

InChI

InChI=1S/C8H10ClNO2.ClH/c1-11-5-3-6(9)8(10)7(4-5)12-2;/h3-4H,10H2,1-2H3;1H

InChI Key

SXNGROFGULBEFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)N)OC.Cl

Origin of Product

United States

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